3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine
Description
3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine is a heterocyclic compound featuring a pyrazolo[1,5-b]pyridazine core fused with a pyrimidine ring substituted at the 2-position with a methylsulfonyl (-SO₂CH₃) group. This scaffold is notable for its role in medicinal chemistry, particularly as a kinase inhibitor and cyclooxygenase-2 (COX-2) modulator .
Key synthetic routes involve substituting a chloropyrimidine precursor (e.g., 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine) with methylsulfonyl groups via nucleophilic displacement or coupling reactions . The compound’s structural uniqueness lies in its planar aromatic system and polar sulfonyl group, which may influence solubility and target selectivity.
Properties
IUPAC Name |
3-(2-methylsulfonylpyrimidin-4-yl)pyrazolo[1,5-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c1-19(17,18)11-12-6-4-9(15-11)8-7-14-16-10(8)3-2-5-13-16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEQHLRMFPFBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C2=C3C=CC=NN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cyclization of appropriate hydrazine derivatives with pyridine or pyrimidine precursors under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent quality and scalability . The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance the sustainability of the production process.
Chemical Reactions Analysis
Substitution Patterns on the Pyrimidine Ring
The pyrimidine ring in this compound is substituted with a methylsulfonyl group at the 2-position. Typical methods for introducing such substituents include:
-
Nucleophilic aromatic substitution : Replacement of a leaving group (e.g., chlorine) on the pyrimidine ring with a methylsulfonyl group.
-
Reactivity : Electron-withdrawing groups (e.g., chloro) activate the pyrimidine ring for nucleophilic attack, facilitating substitution .
Impact of substituents :
-
Substituents on the pyrimidine ring (e.g., methylsulfonyl) modulate physicochemical properties and biological activity. For example, in related pyrazolo[1,5-b]pyridazine-pyrimidine derivatives, substitutions at the 2-position of the pyrimidine ring were critical for achieving selectivity over off-target kinases like CDK-2 .
Coupling Reactions for Heterocyclic Fusion
The pyrazolo[1,5-b]pyridazine core is often fused with a pyrimidine ring via coupling reactions. Key methods include:
-
Sonogashira coupling : Used to introduce ethynyl groups on the pyrimidine ring, enabling subsequent cycloaddition reactions .
-
Nucleophilic aromatic substitution : Direct substitution on the pyrimidine ring to form fused heterocycles .
Example reaction :
In a study on pyrazolo[1,5-b]pyridazine-pyrimidine derivatives, a dichloropyrimidine underwent Sonogashira coupling with trimethylsilylacetylene, followed by desilylation and cycloaddition to form the fused heterocycle .
SAR and Substituent Effects
Structure–activity relationship (SAR) studies on related pyrazolo[1,5-b]pyridazine derivatives highlight the importance of substituent placement:
-
Pyrimidine ring substitutions :
-
A methylsulfonyl group at the 2-position may enhance solubility and stability, as seen in analogous compounds where such substitutions improved pharmacokinetic profiles .
-
Substituents pointing into the binding pocket of target enzymes (e.g., GSK-3β) can reduce off-target activity, as observed in pyrazolo[1,5-b]pyridazine-pyrimidine inhibitors .
-
Table 1: Substituent Effects on Activity
Biological Activity and Selectivity
While the exact compound (3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine) is not directly discussed in the literature, insights can be drawn from related derivatives:
-
GSK-3 inhibition : Pyrazolo[1,5-b]pyridazine-pyrimidine derivatives with phenyl or substituted aryl groups at the 2-position of the pyrimidine ring demonstrated potent inhibition of GSK-3 with high selectivity over CDK-2 .
-
Antiparasitic activity : Substituents on the pyrazolo[1,5-b]pyridazine core (e.g., cyclopropyl groups) influenced activity against Trypanosoma brucei brucei and selectivity over human kinases .
Challenges and Optimization Strategies
-
Selectivity issues : Early pyrazolo[1,5-b]pyridazine derivatives often showed cross-reactivity with kinases like CDK-2. Substituent optimization (e.g., steric bulk at specific positions) improved selectivity .
-
ADME properties : Substituents like methylsulfonyl may address solubility or metabolic stability concerns, as seen in ATP synthase inhibitors where phenyl groups were replaced with substituted aryl groups .
Scientific Research Applications
3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity . The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Methylsulfonyl vs. Chloro : The methylsulfonyl derivative requires microwave-assisted synthesis for efficient substitution, whereas chloro precursors are synthesized via conventional heating with POCl₃ .
- Amino vs. Sulfonyl: Compounds with aromatic amines (e.g., S1f, S1g) exhibit moderate yields (47–65%) due to steric hindrance during nucleophilic substitution .
- COX-2 Inhibitors : GW406381X, bearing dual substituents (-OEt and -SO₂CH₃), demonstrates the importance of sulfonyl groups in COX-2 selectivity and anti-inflammatory activity .
Table 2: Physicochemical and Pharmacological Data
*Calculated using fragment-based methods.
Key Observations :
- COX-2 Selectivity: GW406381X’s dual substituents (-OEt and -SO₂CH₃) confer exceptional COX-2 inhibition (EC₅₀ 0.001 µM), outperforming monosubstituted analogs .
Chirality and Enantiomeric Purity
- Chiral Derivatives : Compounds like 3-[2-[(3R)-3-methylpyrrolidin-1-yl]pyrimidin-4-yl]pyrazolo[1,5-b]pyridazine (29) exhibit >96% enantiomeric excess (e.e.) via chiral HPLC, critical for minimizing off-target effects .
- Methylsulfonyl vs. Amine Chirality : Unlike amine-substituted analogs, the methylsulfonyl group lacks chiral centers, simplifying synthesis and regulatory approval .
Research Findings and Clinical Relevance
- Kinase Inhibition : Methylsulfonyl derivatives demonstrate ligand-efficient DYRK1A inhibition (LE = 0.43), making them candidates for Alzheimer’s disease therapy .
- Gastroprokinetic Activity: COX-2 inhibitors like GW406381X enhance gastrointestinal motility (67.8 cm transit vs. 49.3 cm control in rat models), supporting use in non-ulcerative dyspepsia .
- Synthetic Challenges : Microwave-assisted reactions improve yields for sulfonyl derivatives (69–93%) compared to conventional methods (47–65%) .
Biological Activity
3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-infective and anticancer therapies. This article explores the compound's synthesis, structure-activity relationships (SAR), and its biological activity based on diverse research findings.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of 3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine involves several key steps that highlight its structural complexity. The compound is derived from pyrazolo and pyrimidine frameworks, which are known for their pharmacological importance.
Key Steps in Synthesis:
- Condensation Reactions : Initial synthesis often involves the reaction of substituted pyrazoles with pyrimidine derivatives.
- Functional Group Modifications : The introduction of the methylsulfonyl group enhances solubility and bioactivity.
Antimicrobial Activity
Research has demonstrated that compounds within the pyrazolo[1,5-b]pyridazine class exhibit significant antimicrobial properties. For instance, studies on analogous compounds have shown potent inhibition against Mycobacterium tuberculosis (M.tb) through targeting mycobacterial ATP synthase. This suggests that 3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine may also possess similar activity due to structural similarities with other effective inhibitors .
Anticancer Potential
The compound has been evaluated for its potential as an anticancer agent. In vitro studies indicate that pyrazolo[1,5-b]pyridazines can inhibit various human kinases involved in cancer progression, including GSK-3β and CDK-2. The selectivity for these targets is crucial as it minimizes off-target effects in normal cells .
Case Study:
A study involving a series of pyrazolo[1,5-b]pyridazine derivatives revealed that certain substitutions led to enhanced potency against cancer cell lines while maintaining selectivity over human kinases. For example, modifications at the R1 position significantly affected the overall potency against T. b. brucei while reducing activity against human kinases .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine is essential for its development as a therapeutic agent. Preliminary studies have indicated favorable pharmacokinetic profiles, including good CNS penetration and metabolic stability .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine?
- Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. For example, fractional factorial designs minimize trial runs while capturing interactions between variables. This approach is critical for reducing time and resource expenditure .
- Combine computational reaction path searches (e.g., quantum chemical calculations) with experimental validation to narrow down viable pathways. The ICReDD framework highlights the integration of computational predictions and high-throughput experimentation to accelerate synthesis design .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- X-ray crystallography is the gold standard for resolving crystal structures, as demonstrated in studies of analogous pyridazine and pyrimidine derivatives .
- Complementary techniques include NMR spectroscopy (¹H/¹³C, 2D-COSY/HSQC) for confirming connectivity and high-resolution mass spectrometry (HRMS) for molecular formula validation. For sulfonyl groups, FT-IR can verify S=O stretching vibrations .
Q. How can researchers address low yields during the functionalization of the pyrazolo[1,5-b]pyridazine core?
- Employ directed ortho-metalation strategies to introduce substituents regioselectively. For example, use lithium bases (e.g., LDA) with directing groups (e.g., sulfonyl) to activate specific positions. Reaction conditions (e.g., anhydrous solvents, low temperatures) must be tightly controlled to avoid side reactions .
Advanced Research Questions
Q. What computational methods are suitable for elucidating reaction mechanisms involving this compound?
- Apply density functional theory (DFT) to model transition states and intermediate energies. For example, the ICReDD program uses ab initio calculations to predict activation barriers and selectivity in heterocyclic reactions .
- Combine molecular dynamics (MD) simulations with experimental kinetics to study solvent effects and catalyst interactions. This dual approach enhances mechanistic understanding and informs solvent/catalyst selection .
Q. How can tautomerism in the pyrazolo[1,5-b]pyridazine system impact its reactivity and analytical characterization?
- Use variable-temperature NMR to monitor tautomeric equilibria. For instance, dynamic NMR studies at low temperatures can "freeze" tautomers, allowing quantification of populations. Computational studies (e.g., NBO analysis) further reveal stabilization energies of tautomeric forms .
- Consider tautomer-specific reactivity in functionalization steps. For example, tautomers with lone pairs on nitrogen may exhibit distinct nucleophilicities, affecting substitution patterns .
Q. What methodologies are effective for impurity profiling during large-scale synthesis?
- Implement HPLC-MS/MS with orthogonal separation modes (e.g., reverse-phase and ion-pair chromatography) to detect trace impurities. Reference standards for common by-products (e.g., des-methylsulfonyl analogs) should be synthesized for quantification .
- Leverage process analytical technology (PAT) tools, such as in-line FT-IR or Raman spectroscopy, to monitor impurity formation in real-time during scale-up .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Conduct accelerated stability studies using a factorial design to test pH (1–13), temperature (25–80°C), and ionic strength. Monitor degradation via HPLC-UV and identify degradation products using LC-QTOF-MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .
Key Methodological Takeaways
- Synthesis Optimization : Integrate DoE with computational modeling to bypass trial-and-error approaches .
- Structural Analysis : Combine crystallography with spectroscopy for unambiguous assignment .
- Advanced Modeling : Use DFT/MD to decode reaction dynamics and tautomeric behavior .
- Impurity Control : Employ orthogonal analytical methods and PAT for robust quality assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
